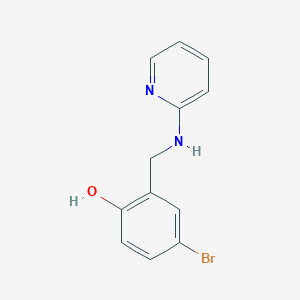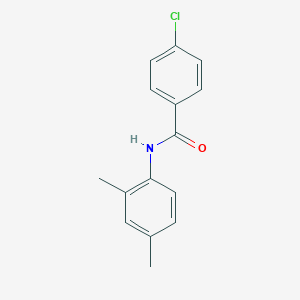
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction.
Aplicaciones Científicas De Investigación
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This compound has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine for lab experiments include its high purity and good yield. This compound is also relatively easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential therapeutic applications of this compound in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Additionally, there is a need to explore the potential side effects of this compound and to develop safer derivatives with similar therapeutic effects.
Métodos De Síntesis
The synthesis of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine involves the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide in the presence of a catalyst. The reaction yields the desired product in good yield and high purity. The purity of the product can be further improved by recrystallization.
Propiedades
Número CAS |
1215036-23-9 |
|---|---|
Nombre del producto |
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine |
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine |
InChI |
InChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18-/m1/s1 |
Clave InChI |
LGSNQVMIVAHETM-QZTJIDSGSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@@H]1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 |
Sinónimos |
4-Piperidinamine, 3-phenyl-1-(phenylmethyl)-, (3S,4R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



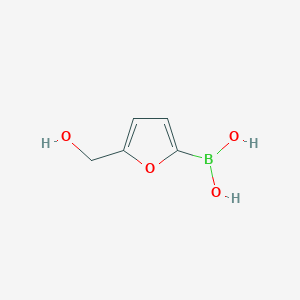
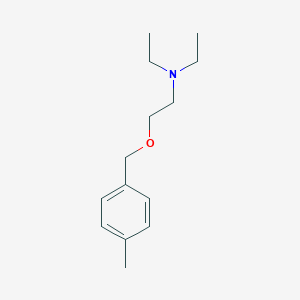
![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)

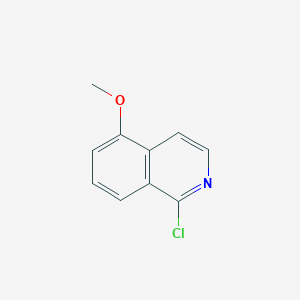
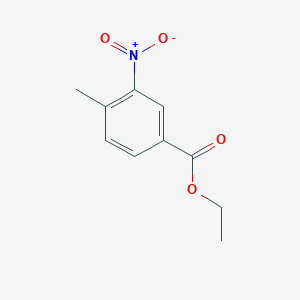

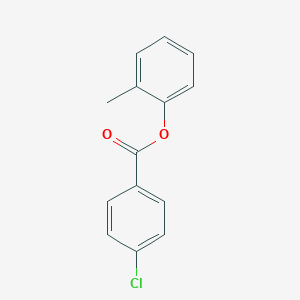
![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)
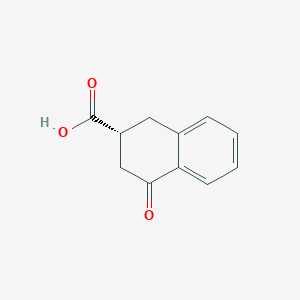
![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)
